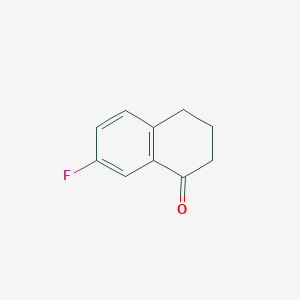

7-Fluoro-1-tetralone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBYBFAJSWCTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438833 | |

| Record name | 7-Fluoro-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-44-0 | |

| Record name | 7-Fluoro-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Fluoro-1-tetralone (CAS: 2840-44-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1-tetralone is a key fluorinated building block in organic synthesis, prized for its role as a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a fluorine atom into the tetralone scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity in the final products. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, spectral data with assignments, and its applications in drug discovery, particularly in the context of neuroprotective agents and enzyme inhibitors.

Physicochemical Properties

This compound, systematically named 7-fluoro-3,4-dihydronaphthalen-1(2H)-one, is a white to off-white crystalline solid under standard conditions. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 2840-44-0 |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| Melting Point | 61-66 °C |

| Appearance | White to off-white solid |

| Purity | ≥97% |

| Storage Temperature | 2-8°C |

| SMILES String | Fc1ccc2CCCC(=O)c2c1 |

| InChI Key | UCBYBFAJSWCTLG-UHFFFAOYSA-N |

Synthesis of this compound

The primary synthetic route to this compound involves an intramolecular Friedel-Crafts acylation of a substituted phenylbutanoic acid derivative. This method is efficient for forming the bicyclic tetralone core.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol details the synthesis of this compound from 4-(3-fluorophenyl)butanoic acid, a two-step process involving the formation of an acyl chloride followed by cyclization.

Step 1: Synthesis of 4-(3-Fluorophenyl)butanoyl chloride

-

Materials: 4-(3-fluorophenyl)butanoic acid, oxalyl chloride, anhydrous dichloromethane (DCM), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-(3-fluorophenyl)butanoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-(3-fluorophenyl)butanoyl chloride, which is used directly in the next step.

-

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Materials: 4-(3-fluorophenyl)butanoyl chloride, aluminum chloride (AlCl₃), and anhydrous DCM.

-

Procedure:

-

A solution of 4-(3-fluorophenyl)butanoyl chloride (1.0 eq) in anhydrous DCM is added dropwise to a stirred suspension of AlCl₃ (1.1 eq) in anhydrous DCM at 0 °C.

-

The reaction mixture is then stirred at room temperature for 3 hours.

-

The reaction is quenched by pouring it onto crushed ice and extracted with DCM.

-

The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is evaporated, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

-

Synthesis Workflow

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Aromatic | 7.75 | dd | 8.8, 2.4 | H-8 |

| 7.15 | td | 8.4, 2.4 | H-6 | |

| 7.05 | dd | 8.4, 5.2 | H-5 | |

| Aliphatic | 2.95 | t | 6.0 | H-4 |

| 2.65 | t | 6.4 | H-2 | |

| 2.15 | m | H-3 |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |

| Carbonyl | 196.5 | C-1 |

| Aromatic | 165.2 (d, J=252 Hz) | C-7 |

| 145.8 (d, J=7 Hz) | C-8a | |

| 130.8 (d, J=8 Hz) | C-5 | |

| 125.2 | C-4a | |

| 115.5 (d, J=21 Hz) | C-6 | |

| 113.2 (d, J=22 Hz) | C-8 | |

| Aliphatic | 39.2 | C-2 |

| 29.8 | C-4 | |

| 23.1 | C-3 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm) |

| -108.5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 1680 | C=O stretch (aromatic ketone) |

| 1605, 1485 | C=C stretch (aromatic ring) |

| 1250 | C-F stretch |

| 2950 | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 164 | [M]⁺ |

| 136 | [M-CO]⁺ |

| 108 | [M-CO-C₂H₄]⁺ |

Applications in Drug Discovery and Development

This compound is a valuable precursor for a range of biologically active molecules due to the advantageous properties conferred by the fluorine atom.

Monoamine Oxidase (MAO) Inhibitors

Derivatives of tetralone have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. Inhibition of MAOs is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Studies on C7-substituted α-tetralone derivatives have shown high inhibitory potency, particularly towards MAO-B, with IC₅₀ values in the submicromolar range. The 7-fluoro substituent can be a key feature in modulating the inhibitory activity and selectivity of these compounds.

Logical Relationship for MAO Inhibition

Neuroprotective Agents

The tetralone scaffold is being explored for the development of neuroprotective agents for diseases such as Alzheimer's. The mechanisms of action for such agents often involve antioxidant, anti-inflammatory, and anti-apoptotic properties. The fluorine atom in this compound can enhance the blood-brain barrier permeability and metabolic stability of potential drug candidates, making it an attractive starting point for the synthesis of novel neuroprotective compounds.

Safety and Handling

This compound is harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis via intramolecular Friedel-Crafts acylation is a well-established and scalable process. The presence of the fluorine atom provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The demonstrated utility of tetralone derivatives as MAO inhibitors and the potential for developing novel neuroprotective agents highlight the importance of this compound in the ongoing search for new and effective therapeutics. This guide provides a solid foundation of technical information for researchers and scientists working with this important chemical intermediate.

A Technical Guide to 7-Fluoro-1-tetralone: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1-tetralone is a fluorinated aromatic ketone that serves as a versatile and crucial building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1][2] Its structure, featuring a fluorine atom on the tetralone core, imparts unique electronic and steric properties. The presence of fluorine can enhance the metabolic stability and lipophilicity of molecules, making this compound a valuable intermediate in drug discovery and development.[1] This technical guide provides an in-depth overview of the molecular properties, a representative synthesis protocol, and its application in the broader context of pharmaceutical development.

Core Molecular and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉FO | |

| Molecular Weight | 164.18 g/mol | |

| CAS Number | 2840-44-0 | |

| Appearance | White to off-white crystals | Chem-Impex |

| Melting Point | 61-66 °C | |

| Assay | ≥97% | |

| Storage Temperature | 2-8°C |

Synthesis of this compound: An Experimental Protocol

The most common and efficient method for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of 4-(4-fluorophenyl)butyric acid or its corresponding acyl chloride. This reaction is a classic example of electrophilic aromatic substitution, leading to the formation of the bicyclic tetralone structure.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for the synthesis of tetralones.

Step 1: Formation of the Acyl Chloride (Optional but Recommended)

-

In a round-bottomed flask equipped with a reflux condenser and a gas trap, place 4-(4-fluorophenyl)butyric acid.

-

Add thionyl chloride (SOCl₂) in a slight molar excess (e.g., 1.2 equivalents).

-

Gently heat the mixture under reflux for 1-2 hours or until the evolution of HCl gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-(4-fluorophenyl)butyryl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Cool a solution of the 4-(4-fluorophenyl)butyryl chloride in an inert solvent (e.g., dichloromethane or carbon disulfide) in an ice bath.

-

Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a slight molar excess.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Role in Pharmaceutical Drug Development

This compound is a key starting material in the synthesis of various biologically active molecules, including antidepressants and neuroprotective agents.[1] Its utility is exemplified in the synthesis of analogs of sertraline, a widely used antidepressant.[3][4] The following diagram illustrates a generalized workflow where this compound acts as a pivotal intermediate in a drug discovery and development pipeline.

Caption: A generalized workflow illustrating the role of this compound in drug discovery.

Conclusion

This compound stands out as a synthetically valuable intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis via intramolecular Friedel-Crafts acylation and the advantageous properties conferred by the fluorine atom make it a frequently utilized scaffold for the development of novel therapeutics. This guide provides essential data and a procedural overview to aid researchers and scientists in leveraging the potential of this important chemical entity.

References

A Comprehensive Technical Guide to the Physical Properties of 7-Fluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1-tetralone is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1][2] Its unique structural features, particularly the presence of a fluorine atom on the aromatic ring, impart desirable physicochemical properties that are advantageous in drug discovery and development. This technical guide provides an in-depth overview of the core physical properties of this compound, along with detailed experimental protocols for their determination. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making this compound a valuable intermediate in medicinal chemistry.[1][2]

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, reaction optimization, and formulation development. The following table summarizes the key physical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO | [1][3] |

| Molecular Weight | 164.18 g/mol | [1] |

| Appearance | White to off-white crystals/solid | [1][3] |

| Melting Point | 61-66 °C | |

| Boiling Point | Data not readily available. For comparison, the boiling point of the parent compound, 1-tetralone, is 255-257 °C.[4][5] | |

| Density | Data not readily available. For comparison, the density of 1-tetralone is approximately 1.099 g/cm³.[4][5] | |

| Solubility | Data not readily available for specific solvents. Generally, tetralone derivatives exhibit low solubility in water but are soluble in many common organic solvents. For comparison, 1-tetralone is insoluble in water. | [6] |

| CAS Number | 2840-44-0 | [3] |

Experimental Protocols

Accurate determination of physical properties is critical for the characterization and application of chemical compounds. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small volume (a few drops) of the molten this compound is placed in a small test tube.

-

Capillary Inversion: A sealed-end capillary tube is inverted and placed into the test tube with the sample.

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit of volume.

Methodology:

-

Pycnometer Calibration: The mass of a clean, dry pycnometer is accurately determined. It is then filled with a reference liquid of known density (e.g., distilled water), and its mass is measured again to determine the exact volume of the pycnometer.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with molten this compound. The mass of the pycnometer with the sample is then measured.

-

Calculation: The density of this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane).

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the sample.

-

Observation and Quantification: The mixtures are agitated (e.g., by vortexing) at a controlled temperature. The solubility is observed qualitatively (soluble, partially soluble, insoluble). For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after filtering the saturated solution.

Logical Workflow: Synthesis of this compound

The synthesis of this compound typically involves an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(4-fluorophenyl)butanoic acid. This reaction is a cornerstone of aromatic chemistry and is widely used in the pharmaceutical industry.

Caption: Synthetic pathway for this compound.

References

7-Fluoro-1-tetralone structure and IUPAC name

An In-depth Technical Guide to 7-Fluoro-1-tetralone: Structure, Properties, and Synthesis

Introduction

This compound is a fluorinated aromatic ketone that serves as a versatile and valuable intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its structure, a tetralone core with a fluorine substituent, makes it an important building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products, making this compound a compound of great interest to researchers in drug discovery and development.[1] This guide provides a comprehensive overview of its chemical structure, properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a bicyclic system where a benzene ring is fused to a cyclohexanone ring, with a fluorine atom attached to the 7th position of the aromatic ring.

IUPAC Name: 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one[2]

Synonyms: 7-Fluoro-α-tetralone, 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one[1][2]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. For comparative purposes, data for the parent compound, 1-tetralone, is also included where available.

| Property | This compound | 1-Tetralone (Parent Compound) |

| CAS Number | 2840-44-0 | 529-34-0[3] |

| Molecular Formula | C₁₀H₉FO | C₁₀H₁₀O[3] |

| Molecular Weight | 164.18 g/mol | 146.19 g/mol [3] |

| Appearance | White to off-white solid/crystals[1] | Colorless liquid[3] |

| Melting Point | 61-66 °C | 2-7 °C[3] |

| Boiling Point | Not available | 255-257 °C[3] |

| Density | Not available | 1.099 g/cm³ (at 25 °C)[3] |

| Solubility | Not available | Insoluble in water, soluble in organic solvents[3] |

| Storage Temperature | 2-8 °C | Not specified |

| Purity | 97% to ≥ 99% (HPLC)[1] | Not applicable |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation of 4-(4-fluorophenyl)butanoic acid. This reaction involves the cyclization of the butanoic acid derivative in the presence of a strong acid catalyst.

Reaction Scheme:

4-(4-fluorophenyl)butanoic acid → this compound

Materials and Reagents:

-

4-(4-fluorophenyl)butanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-fluorophenyl)butanoic acid.

-

Add polyphosphoric acid (approximately 10 times the weight of the starting material) or Eaton's reagent.

-

The mixture is stirred and heated to approximately 80-100 °C.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The starting material and the product should have different Rf values.

-

-

Work-up:

-

Once the reaction is complete, the mixture is cooled to room temperature and then poured slowly onto crushed ice with vigorous stirring.

-

The aqueous mixture is then extracted with dichloromethane (3 x volumes).

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.

-

Applications and Logical Workflow

This compound is a key starting material for the synthesis of various biologically active compounds. Its general workflow from a precursor to its use as a building block is illustrated in the diagram below.

Caption: Synthetic pathway and applications of this compound.

Conclusion

This compound is a fundamentally important fluorinated building block with a well-defined structure and useful physicochemical properties. Its synthesis via intramolecular Friedel-Crafts acylation is a standard and reliable method. The versatility of this compound ensures its continued and widespread use in the development of novel pharmaceuticals, agrochemicals, and materials. Researchers and scientists can leverage the information provided in this guide for their synthetic and drug discovery endeavors.

References

Determining the Solubility of 7-Fluoro-1-tetralone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 7-Fluoro-1-tetralone, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its empirical determination. It outlines detailed experimental protocols for both qualitative and quantitative solubility assessment in various organic solvents. Furthermore, it presents the known physicochemical properties of this compound and discusses the theoretical principles governing its solubility. This guide is intended to equip researchers with the necessary information to perform their own solubility studies and make informed decisions in drug development and process chemistry.

Introduction

This compound is a fluorinated ketone derivative of tetralin, recognized for its utility as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The fluorine substituent can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development.[1] Poor solubility can impede in vitro testing, lead to low bioavailability, and present challenges in formulation.[2]

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting solubility experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉FO | [1][3] |

| Molecular Weight | 164.18 g/mol | [1][3] |

| Appearance | White to off-white solid/crystals | [1][4] |

| Melting Point | 61-68 °C | [1][3] |

| CAS Number | 2840-44-0 | [3][5] |

| Storage Temperature | 2-8 °C | [3] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like".[2] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the polar carbonyl group and the electronegative fluorine atom, as well as the nonpolar hydrocarbon backbone. Therefore, its solubility will vary depending on the polarity of the organic solvent.

Caption: "Like Dissolves Like" Principle

Experimental Protocols for Solubility Determination

The following protocols provide a framework for determining the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

-

Small test tubes

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the selected organic solvent.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: Saturation Shake-Flask Method

This is a widely accepted method for determining the thermodynamic solubility of a compound.[1][6]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the organic solvent.

-

Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the solution to stand for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., gravimetric analysis or UV-Vis spectroscopy).

This method is straightforward and does not require sophisticated instrumentation.[3]

Procedure:

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the evaporating dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is removed, dry the dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Calculate the solubility in g/L or mg/mL based on the mass of the residue and the volume of the filtrate used.

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range.[7]

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Dilute the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted filtrate at λmax.

-

Determine the concentration of the diluted filtrate from the calibration curve and then calculate the original concentration of the saturated solution, accounting for the dilution factor.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 7-Fluoro-1-tetralone: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 7-Fluoro-1-tetralone, a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development who require an understanding of the structural features of this compound through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet of Doublets | 1H | Aromatic H adjacent to C=O |

| ~7.2 - 7.4 | Triplet | 1H | Aromatic H |

| ~7.0 - 7.2 | Doublet of Doublets | 1H | Aromatic H adjacent to F |

| ~2.9 | Triplet | 2H | -CH₂- adjacent to C=O |

| ~2.6 | Triplet | 2H | -CH₂- adjacent to aromatic ring |

| ~2.1 | Quintet | 2H | -CH₂- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~197 | C=O |

| ~165 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |

| ~145 | Aromatic C |

| ~132 | Aromatic C |

| ~130 | Aromatic CH |

| ~120 (d, ²JCF ≈ 20 Hz) | Aromatic CH |

| ~115 (d, ²JCF ≈ 20 Hz) | Aromatic CH |

| ~39 | -CH₂- adjacent to C=O |

| ~30 | -CH₂- adjacent to aromatic ring |

| ~23 | -CH₂- |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O (Carbonyl) Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1300 - 1200 | Strong | C-F Stretch |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 136 | Medium | [M-CO]⁺ |

| 135 | Medium | [M-CHO]⁺ |

| 108 | Medium | Fragmentation of tetralone ring |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small, clean amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Data Acquisition (Electron Ionization - EI) :

-

Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

7-Fluoro-1-Tetralone: A Promising Scaffold for Neurochemical Probe and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1-tetralone, a fluorinated derivative of the tetralone scaffold, is emerging as a molecule of significant interest in neurochemistry and central nervous system (CNS) drug discovery. The introduction of a fluorine atom at the C-7 position offers unique electronic properties that can enhance biological activity, metabolic stability, and blood-brain barrier permeability, making it an attractive starting point for the development of novel neurotherapeutics. This technical guide provides a comprehensive overview of the potential applications of this compound in neurochemistry, summarizing its synthetic routes, pharmacological potential, and proposed mechanisms of action based on current research and the activities of structurally related compounds.

Introduction

The tetralone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic framework provides a defined three-dimensional orientation for substituent groups, facilitating interaction with various biological targets. Fluorine chemistry has gained prominence in drug design due to the unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds.[2] These properties can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] this compound combines these features, positioning it as a versatile building block for the synthesis of novel CNS-active agents. This document explores its potential applications, with a focus on its role as a precursor for potent enzyme inhibitors and receptor modulators.

Synthetic Strategies

The synthesis of this compound and its derivatives is crucial for exploring their neurochemical applications. A common and efficient method involves the intramolecular Friedel-Crafts acylation of a corresponding fluorinated phenylbutanoic acid.

General Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted tetralones.

Materials:

-

4-(4-Fluorophenyl)butanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred solution of 4-(4-fluorophenyl)butanoic acid (1.0 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound.

Potential Neurochemical Applications

The primary neurochemical interest in this compound stems from the established activity of its structural analogs as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.

Monoamine Oxidase (MAO) Inhibition

MAO exists in two isoforms, MAO-A and MAO-B, which are crucial targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1] Studies on C7-substituted α-tetralone derivatives have demonstrated their high potency and selectivity for MAO-B.[1] The 7-fluoro substituent is expected to contribute favorably to this inhibitory activity.

Table 1: Monoamine Oxidase Inhibition by C7-Substituted α-Tetralone Derivatives

| Compound | Substitution at C7 | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

| 1d | 4-Fluorobenzyloxy | > 100 | 0.0023 | > 43,478 |

| 1h | 2-(4-Fluorophenoxy)ethoxy | 0.036 | 0.0011 | 32.7 |

| 1l | 4-Chlorobenzyloxy | > 100 | 0.0015 | > 66,667 |

| 1n | 4-Bromobenzyloxy | > 100 | 0.0012 | > 83,333 |

Data extracted from a study on 1-tetralone and 4-chromanone derivatives as MAO inhibitors.[1] The high potency of these C7-substituted analogs, particularly those with halogenated moieties, strongly suggests that this compound derivatives would also exhibit significant MAO inhibitory activity.

Proposed Mechanism of Action: MAO Inhibition

The proposed mechanism of action for tetralone-based MAO inhibitors involves their binding to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in the synaptic concentration of these neurotransmitters, thereby alleviating symptoms associated with their deficiency.

Caption: Proposed mechanism of MAO inhibition by this compound derivatives.

Dopamine and Serotonin Receptor Ligands

The tetralone core is a privileged scaffold for ligands of dopamine and serotonin receptors, which are key targets for antipsychotic, anxiolytic, and antidepressant medications. The 7-position of the tetralone ring is amenable to various chemical modifications, allowing for the fine-tuning of receptor binding affinity and functional activity. The fluorine atom in this compound can serve as a handle for further functionalization or can itself contribute to favorable receptor interactions.

Experimental Workflow for Neurochemical Investigation

The following workflow outlines a potential strategy for the comprehensive neurochemical evaluation of this compound and its derivatives.

Caption: A proposed experimental workflow for the neurochemical investigation of this compound.

Conclusion

This compound represents a highly promising and versatile scaffold for the development of novel neurochemical probes and therapeutic agents. Its fluorinated tetralone core provides a unique combination of structural rigidity and favorable physicochemical properties. Based on the potent monoamine oxidase inhibitory activity of its C7-substituted analogs, derivatives of this compound are prime candidates for the development of next-generation treatments for depression and neurodegenerative diseases. Further exploration of this scaffold, guided by the experimental workflow outlined in this guide, is warranted to fully elucidate its potential in neurochemistry and to accelerate the discovery of new CNS-active drugs. The strategic incorporation of fluorine is a powerful tool in modern drug design, and this compound stands as a testament to this principle.

References

The Strategic Incorporation of Fluorinated Intermediates in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into drug candidates is a pivotal and widely adopted strategy in contemporary medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages in modulating a molecule's pharmacokinetic and pharmacodynamic profile. Judicious placement of fluorine can lead to enhanced metabolic stability, improved binding affinity, modulated lipophilicity and pKa, and increased cell permeability. Consequently, approximately 20% of all pharmaceuticals on the market contain fluorine, underscoring its importance in the development of effective therapeutic agents.[1][2] This guide provides an in-depth technical overview of the core principles and practical applications of fluorinated intermediates in drug discovery.

The Impact of Fluorination on Key Physicochemical Properties

The strategic substitution of hydrogen with fluorine can profoundly alter a molecule's properties. These changes are often subtle but can have a dramatic impact on the overall drug-like characteristics of a compound.

Modulation of Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic groups (making them more acidic) and the pKa of the conjugate acids of basic groups (making amines less basic).[3] This modulation is a powerful tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. For example, reducing the basicity of an amine can decrease unwanted interactions with off-targets like the hERG channel and improve oral bioavailability.[4]

Table 1: Comparative pKa and logP of Aniline and Fluorinated Analogs [5]

| Compound | Structure | pKa | logP |

| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |

| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |

| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |

| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |

| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 3.26 (Predicted) | 1.50 |

Alteration of Lipophilicity (logP)

The effect of fluorination on lipophilicity is complex and highly context-dependent. While a single fluorine atom on an aromatic ring generally increases the logP, the introduction of fluoroalkyl groups can have varied effects.[6] For instance, a trifluoromethyl (CF₃) group is significantly more lipophilic than a methyl (CH₃) group. This property can be leveraged to enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[1] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

Table 2: Comparative Lipophilicity of 2-(Thiofluoroalkyl)pyridines [6]

| Compound | R Group | logD 7.4 |

| 2-(Methylthio)pyridine | -SCH₃ | 1.69 |

| 2-((Difluoromethyl)thio)pyridine | -SCF₂H | 1.95 |

| 2-((Trifluoromethyl)thio)pyridine | -SCF₃ | 2.13 |

| 2-(Ethylthio)pyridine | -SCH₂CH₃ | 2.26 |

| 2-((2,2,2-Trifluoroethyl)thio)pyridine | -SCH₂CF₃ | 2.71 |

Enhancing Metabolic Stability

One of the most common applications of fluorine in drug design is to block metabolic "soft spots." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3] By replacing a hydrogen atom at a metabolically labile position with fluorine, the in vivo half-life of a drug can be substantially extended, leading to improved bioavailability and potentially a lower required dose.[7]

Table 3: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

| Compound Class | Compound/Analog | Description | t½ (min) | Species | Reference |

| Indoles | UT-155 | Non-fluorinated indole | 12.35 | Mouse | [7] |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | Mouse | [7] | |

| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | Mouse | [7] | |

| Quinolones | Norfloxacin | Fluorinated quinolone | ~225 (in vivo, hours) | Human | [3] |

| Ciprofloxacin | Fluorinated quinolone | ~234-240 (in vivo, hours) | Human | [3] |

Improving Binding Affinity

The introduction of fluorine can enhance a ligand's binding affinity for its target protein through various mechanisms. The highly polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein backbone atoms.[3][8] Additionally, fluorine can act as a bioisostere for a hydroxyl group, accepting a hydrogen bond without donating one. Fluorination can also induce or stabilize a bioactive conformation that is more favorable for binding.

Table 4: Comparative Binding Affinity of Fluorinated vs. Non-Fluorinated Analogs

| Compound Class | Compound/Analog | Description | Target | IC₅₀/EC₅₀ (nM) | Reference |

| PARP Inhibitors | Analog 1 | Non-fluorinated | PARP1 | 1.8 | [9] |

| Analog 1-F | 7-Fluoro analog | PARP1 | 1.7 | [9] | |

| Analog 1 | Non-fluorinated | PARP2 | 2.0 | [9] | |

| Analog 1-F | 7-Fluoro analog | PARP2 | 1.2 | [9] | |

| 5-HT2C Agonists | (+)-1 | Non-fluorinated | 5-HT2C Receptor | 5.2 | [10] |

| (+)-21a | Fluorinated analog | 5-HT2C Receptor | 4.7 | [10] |

Synthetic Strategies and Key Fluorinated Intermediates

The synthesis of fluorinated molecules often relies on the use of specialized fluorinating reagents and pre-functionalized fluorinated building blocks. These strategies can be broadly categorized into nucleophilic and electrophilic fluorination.

Common Fluorinated Building Blocks

A wide array of fluorinated intermediates are commercially available or can be synthesized to facilitate the incorporation of fluorine into target molecules. These include:

-

Aromatic Intermediates: Fluoroanilines, fluorobenzaldehydes, and fluorobenzoic acids.

-

Heterocyclic Intermediates: Fluorinated pyridines, pyrazoles, and indoles.

-

Aliphatic Intermediates: Fluoroalkylamines and fluoroalcohols.

-

Trifluoromethyl- and Difluoromethyl-containing Reagents: Ruppert-Prakash reagent (TMSCF₃) and Togni reagents for trifluoromethylation.

Synthetic Protocols

Deoxyfluorination is a common method for converting alcohols to alkyl fluorides. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs are frequently used.

Experimental Protocol: Deoxyfluorination using DAST [11]

-

To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add DAST (1.1-1.5 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Trifluoromethylated pyrazoles are important scaffolds in medicinal chemistry. One synthetic approach involves a (3+2)-cycloaddition followed by oxidation.

Experimental Protocol: Synthesis of a Trifluoromethylated Pyrazole Intermediate [3][12]

-

Cycloaddition: To a solution of a chalcone (1.0 equiv) and a trifluoroacetonitrile imine precursor (e.g., a hydrazonoyl bromide, 1.2 equiv) in a suitable solvent (e.g., toluene), add a base (e.g., triethylamine, 1.5 equiv) at room temperature.

-

Stir the reaction mixture for 12-24 hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the triethylammonium bromide salt and concentrate the filtrate under reduced pressure to obtain the crude pyrazoline intermediate.

-

Oxidation: Dissolve the crude pyrazoline in a solvent such as dimethyl sulfoxide (DMSO) or hexane.

-

Add an oxidizing agent, such as manganese dioxide (MnO₂, 5.0 equiv), to the solution.

-

Stir the mixture at room temperature or with gentle heating until the aromatization is complete.

-

Filter the reaction mixture through a pad of Celite to remove the manganese dioxide and concentrate the filtrate.

-

Purify the resulting trifluoromethylated pyrazole by column chromatography.

Visualization of Key Concepts and Workflows

Logical Workflow for Fluorine Incorporation in Drug Discovery

The decision to incorporate fluorine into a drug candidate is a strategic process guided by the specific goals of the optimization program.

Caption: A decision-making workflow for the strategic incorporation of fluorine in a drug discovery program.

Case Study: Voriconazole and the Ergosterol Biosynthesis Pathway

Voriconazole is a triazole antifungal agent that contains two fluorine atoms. Its mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[13][14] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, voriconazole disrupts membrane integrity, leading to fungal cell death.[10][13]

Caption: Voriconazole inhibits lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.

Experimental Workflow: In Vitro Metabolic Stability Assay

The metabolic stability of a compound is a critical parameter that is often assessed early in the drug discovery process using in vitro assays with liver microsomes.

Caption: A generalized experimental workflow for determining the in vitro metabolic stability of a compound using liver microsomes.

Conclusion

Fluorinated intermediates are indispensable tools in modern drug discovery, offering medicinal chemists a versatile strategy to fine-tune the properties of lead compounds. The strategic incorporation of fluorine can enhance metabolic stability, modulate pKa and lipophilicity, and improve binding affinity, ultimately leading to drugs with superior pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the principles of fluorine chemistry, coupled with robust synthetic methodologies and predictive assays, enables the rational design of next-generation therapeutics. As synthetic methods for fluorination continue to advance, the application of novel fluorinated motifs is expected to further expand the chemical space available for drug discovery, paving the way for the development of safer and more effective medicines.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates [beijingyuji.com]

- 13. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Fluoro-1-tetralone from Fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the multi-step synthesis of 7-Fluoro-1-tetralone, a valuable intermediate in pharmaceutical and agrochemical research, starting from fluorobenzene. The synthesis involves a three-step sequence: Friedel-Crafts acylation, followed by a Wolff-Kishner reduction, and concluding with an intramolecular Friedel-Crafts cyclization.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | Fluorobenzene, Succinic Anhydride | Aluminum Chloride (AlCl₃) | β-(4-Fluorobenzoyl)propionic Acid | ~80-95% |

| 2 | Wolff-Kishner Reduction | β-(4-Fluorobenzoyl)propionic Acid | Hydrazine Hydrate, Potassium Hydroxide (KOH) | 4-(4-Fluorophenyl)butanoic Acid | ~95% |

| 3 | Intramolecular Cyclization | 4-(4-Fluorophenyl)butanoic Acid | Polyphosphoric Acid (PPA) | This compound | High |

Experimental Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of β-(4-Fluorobenzoyl)propionic Acid via Friedel-Crafts Acylation

This procedure details the acylation of fluorobenzene with succinic anhydride to yield the corresponding keto acid.

Materials:

-

Fluorobenzene

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric Acid (1N HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Concentrated Hydrochloric Acid

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.87 mol) and 300 mL of fluorobenzene (3.2 mol).

-

Cool the mixture to 5 °C in an ice bath.

-

Prepare a suspension of succinic anhydride (0.86 mol) in 400 mL of fluorobenzene (4.3 mol) and add it slowly to the cooled reaction mixture via the addition funnel over 45 minutes, ensuring the internal temperature does not exceed 12 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 90 minutes.

-

Cool the reaction mixture back to 0-5 °C and carefully quench the reaction by the slow addition of 700 mL of cold 1N HCl. Maintain the temperature below 20 °C during the initial quenching phase.

-

Pour the mixture into a beaker containing a 1:1 mixture of water and ice (2 L) to precipitate the crude product.

-

Filter the white solid and wash it thoroughly with water.

-

Dissolve the crude product in 3 L of a 5% saturated aqueous sodium bicarbonate solution by heating on a steam bath for 1 hour.

-

Filter the hot solution through a pad of diatomaceous earth.

-

Cool the filtrate to room temperature and acidify to pH 1 by the dropwise addition of concentrated hydrochloric acid.

-

Cool the mixture in an ice bath for 30 minutes to complete crystallization.

-

Filter the product, wash the filter cake with ice-cold water, and dry under vacuum at 50 °C to afford β-(4-fluorobenzoyl)propionic acid.

Step 2: Synthesis of 4-(4-Fluorophenyl)butanoic Acid via Wolff-Kishner Reduction

This protocol utilizes the Huang-Minlon modification of the Wolff-Kishner reduction to deoxygenate the keto acid intermediate.[1][2]

Materials:

-

β-(4-Fluorobenzoyl)propionic Acid

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Hydrochloric acid (6N)

-

Diethyl ether

Equipment:

-

Round-bottom flask with a reflux condenser and a distillation head

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine β-(4-fluorobenzoyl)propionic acid (1 mole), potassium hydroxide (3 moles), and 85% hydrazine hydrate (2 moles) in diethylene glycol.

-

Heat the mixture to reflux for 1.5 hours.

-

After the initial reflux, arrange the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture rises to approximately 200 °C.[1]

-

Once the temperature reaches 200 °C, switch back to a reflux setup and continue heating for an additional 4 hours.[1]

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the mixture with 6N hydrochloric acid.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-fluorophenyl)butanoic acid.

Step 3: Synthesis of this compound via Intramolecular Cyclization

This procedure employs polyphosphoric acid to catalyze the intramolecular Friedel-Crafts acylation, leading to the formation of the tetralone ring system.[3]

Materials:

-

4-(4-Fluorophenyl)butanoic Acid

-

Polyphosphoric Acid (PPA)

-

Ice

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Beaker

-

Separatory funnel

Procedure:

-

Place 4-(4-fluorophenyl)butanoic acid (1 mole) in a round-bottom flask.

-

Add polyphosphoric acid (approximately 10 times the weight of the carboxylic acid).

-

Heat the mixture with stirring to a temperature between 80-100 °C for 1-2 hours. The high viscosity of PPA will decrease upon heating, allowing for efficient stirring.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the PPA.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization to afford this compound.

References

Application Notes and Protocols: Synthesis of 7-Fluoro-1-tetralone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1-tetralone is a valuable fluorinated aromatic ketone that serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products, making it a desirable moiety in drug discovery.[1] This document provides detailed protocols for a multi-step synthesis of this compound, commencing with a Friedel-Crafts acylation, followed by a reduction and a final intramolecular Friedel-Crafts cyclization.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process starting from fluorobenzene and glutaric anhydride. The overall synthetic scheme is as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid via Friedel-Crafts Acylation

This procedure outlines the synthesis of the keto acid precursor through the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Fluorobenzene

-

Glutaric Anhydride

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), concentrated

-

Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (250 g, 1.87 mol) in fluorobenzene (300 mL, 3.2 mol).

-

Cool the mixture to 5°C in an ice bath.

-

Prepare a suspension of glutaric anhydride (100 g, 0.86 mol) in fluorobenzene (400 mL, 4.3 mol) and add it slowly to the cooled AlCl₃ suspension over 45 minutes, maintaining the internal temperature below 12°C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 90 minutes.

-

Cool the reaction mixture to 0-5°C and quench by the slow addition of a cold 1N HCl solution (700 mL), ensuring the temperature does not exceed 40°C.

-

Pour the mixture into a larger beaker containing a 1:1 mixture of water and ice (2 L) to precipitate the crude product.

-

Filter the white suspension and wash the solid thoroughly with water.

-

Dissolve the crude product in a 5% aqueous solution of sodium bicarbonate and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated HCl to a pH of 1 to re-precipitate the product.

-

Filter the purified product, wash with ice-cold water, and dry under vacuum at 50°C.

Expected Yield: Approximately 79.3%.[2]

Step 2: Synthesis of 4-(4-Fluorophenyl)butyric Acid via Clemmensen Reduction

This protocol describes the reduction of the keto group in 4-(4-fluorobenzoyl)butyric acid to yield the corresponding butyric acid derivative.

Materials:

-

4-(4-Fluorobenzoyl)butyric Acid

-

Zinc Amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

Procedure:

-

Prepare amalgamated zinc by stirring zinc dust with a 5% mercuric chloride solution for a few minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, toluene, and 4-(4-fluorobenzoyl)butyric acid.

-

Heat the mixture to reflux with vigorous stirring for several hours until the reaction is complete (monitor by TLC).

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-(4-fluorophenyl)butyric acid, which can be used in the next step without further purification or can be recrystallized if necessary.

Expected Yield: Typically high, in the range of 80-95%.

Step 3: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

This final step involves the cyclization of 4-(4-fluorophenyl)butyric acid to the target molecule, this compound, using polyphosphoric acid.

Materials:

-

4-(4-Fluorophenyl)butyric Acid

-

Polyphosphoric Acid (PPA)

-

Phosphorus Pentoxide (P₂O₅) (optional, to increase PPA strength)

-

Ice-water

-

Ether

-

Sodium Carbonate solution

-

Sodium Chloride solution

-

Activated Charcoal

Procedure:

-

In a reaction vessel, heat polyphosphoric acid (120 g) to 60°C with stirring. Optionally, add phosphorus pentoxide (12 g) to increase the dehydrating power of the PPA.

-

Add 4-(4-fluorophenyl)butyric acid (43 g) to the stirred PPA.

-

Heat the mixture to 80°C and maintain for 1.5 hours.[3]

-

Pour the hot reaction mixture onto a large amount of ice-water with vigorous stirring.

-

Extract the aqueous mixture with ether multiple times.

-

Combine the ether extracts and wash successively with water, sodium carbonate solution, and sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and treat with a small amount of activated charcoal.

-

Filter and evaporate the solvent to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Expected Yield: While a specific yield for this reaction is not available in the searched literature, a similar reaction for the synthesis of 5,7-difluoro-1-tetralone proceeds with good yield. Therefore, a yield in the range of 70-85% can be anticipated.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount | Moles | Expected Product | Expected Yield (%) | Expected Mass (g) |

| Fluorobenzene | C₆H₅F | 96.10 | 700 mL | 7.5 | 4-(4-Fluorobenzoyl)butyric Acid | 79.3 | 143.2 |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 100 g | 0.86 | |||

| 4-(4-Fluorobenzoyl)butyric Acid | C₁₁H₁₁FO₃ | 210.20 | 143.2 g | 0.68 | 4-(4-Fluorophenyl)butyric Acid | ~85 (estimated) | ~113.7 |

| 4-(4-Fluorophenyl)butyric Acid | C₁₀H₁₁FO₂ | 182.19 | 43 g | 0.24 | This compound | ~75 (estimated) | ~29.5 |

| This compound | C₁₀H₉FO | 164.18 | - | - | - | - | - |

Experimental Workflow Diagram

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 7-Fluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1-tetralone is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The electron-withdrawing effect of the ketone functionality, combined with the high electronegativity of the fluorine atom, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles at the C-7 position, generating a diverse library of 7-substituted-1-tetralone derivatives. These derivatives are key scaffolds for the development of therapeutic agents, notably for central nervous system (CNS) disorders.[1][2][3]

The 1-tetralone core is a privileged structure in medicinal chemistry, and modifications at the 7-position have been shown to be crucial for modulating the pharmacological activity of these compounds.[4] For instance, various 7-substituted tetralones have been investigated as potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of depression and Parkinson's disease.[4] The ability to readily diversify the 7-position through SNAr reactions of this compound makes it a valuable starting material for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.

These application notes provide detailed protocols for the SNAr of this compound with various amine and thiol nucleophiles, along with data on reaction conditions and yields.

General Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing ketone group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the 7-substituted-1-tetralone product.

References

Application Notes and Protocols for the Reductive Amination of 7-Fluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amines via reductive amination of 7-Fluoro-1-tetralone. This versatile reaction is crucial for the synthesis of a wide range of biologically active compounds and is a key transformation in medicinal chemistry and drug development. The protocols outlined below are designed to be adaptable for various primary and secondary amines, offering robust procedures for generating diverse chemical libraries.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[1] this compound is a valuable building block in pharmaceutical synthesis, and its derivatization via reductive amination allows for the introduction of diverse functionalities, which can significantly impact the pharmacological properties of the resulting molecules. The protocols detailed herein focus on the use of sodium triacetoxyborohydride as a mild and selective reducing agent, which is compatible with a broad range of functional groups.[2]

Reaction Principle

The reductive amination of this compound proceeds in two main steps, which can be performed in a single pot ("direct reductive amination"). First, the ketone reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). In the second step, a reducing agent, such as sodium triacetoxyborohydride, selectively reduces the imine or iminium ion to the corresponding amine.[3]

Experimental Protocols

Protocol 1: Reductive Amination of this compound with a Primary Amine using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, cyclopropylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)[2]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) (approximately 0.2 M concentration) is added the primary amine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 20-30 minutes to facilitate imine formation. Acetic acid (0.1-1.0 eq) can be added to catalyze this step, particularly for less reactive amines.[2]

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCE or another suitable organic solvent (e.g., dichloromethane) (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-7-fluoro-1-aminotetralin.